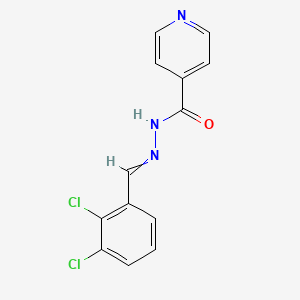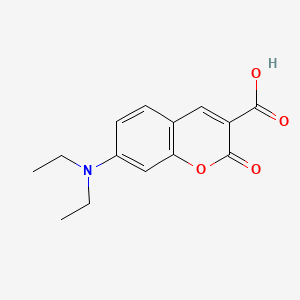![molecular formula C20H31N3O8S B1201238 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 82510-13-2](/img/structure/B1201238.png)
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a member of the OA-6129 group of carbapenem antibiotics. These antibiotics are produced by the soil actinomycete Streptomyces sp. OA-6129. The OA-6129 group includes several compounds, such as OA-6129A, OA-6129B1, OA-6129B2, and OA-6129C . These antibiotics are known for their potent antimicrobial activities against a wide range of Gram-positive and Gram-negative bacteria .
Preparation Methods
The preparation of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves fermentation using the specific bacterium Streptomyces sp. OA-6129 . The fermentation process is carried out under controlled conditions to optimize the yield of the antibiotic. The isolation and purification of the compound are achieved through various chromatographic techniques . Industrial production methods may involve scaling up the fermentation process and optimizing the conditions to maximize the yield and purity of the antibiotic .
Chemical Reactions Analysis
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the antibiotic .
Scientific Research Applications
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications. In chemistry, it is used as a model compound to study the synthesis and reactivity of carbapenem antibiotics . In biology and medicine, it is investigated for its antimicrobial properties and potential therapeutic applications . The compound is also used in industrial research to develop new antibiotics and improve existing ones . Its potent antimicrobial activity makes it a valuable tool for studying bacterial resistance mechanisms and developing strategies to combat antibiotic-resistant bacteria .
Mechanism of Action
The mechanism of action of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains . This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria . The molecular targets and pathways involved in this process are similar to those of other β-lactam antibiotics .
Comparison with Similar Compounds
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique among the OA-6129 group of antibiotics due to its specific chemical structure and properties . Similar compounds in this group include OA-6129A, OA-6129B2, and OA-6129C . These compounds share a common carbapenem core structure but differ in their side chains and functional groups . The differences in their chemical structures result in variations in their antimicrobial activities and spectrum of action . For example, OA-6129A has a hydrogen atom at the C-3 position, while OA-6129B1 has a hydroxyl group at the same position . These structural differences contribute to the unique properties and activities of each compound in the OA-6129 group .
Properties
CAS No. |
82510-13-2 |
|---|---|
Molecular Formula |
C20H31N3O8S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31) |
InChI Key |
HNLNYXRYILRJHY-UHFFFAOYSA-N |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Synonyms |
Antibiotic OA 6129B(1) OA 6129B(1) OA 6129B(2) OA-6129B(1) OA-6129B(2) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

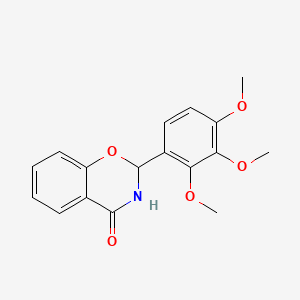
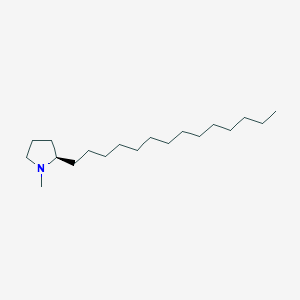
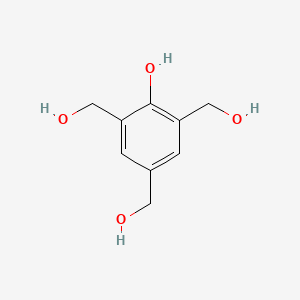
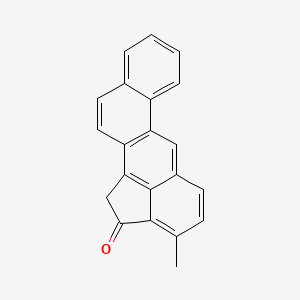
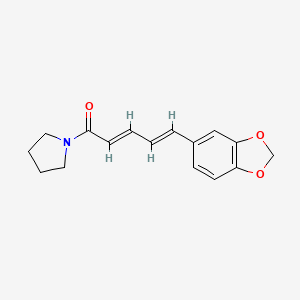
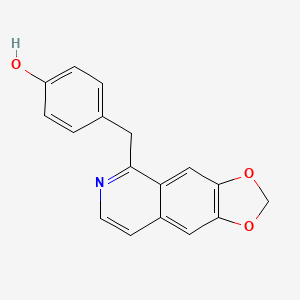
![6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1201168.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B1201169.png)

![Azuleno[6,5-b]furan-5-carboxylic acid, 3,8-dimethyl-, methyl ester](/img/structure/B1201173.png)
